![molecular formula C11H7F3N4OS2 B2881868 N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 341965-41-1](/img/structure/B2881868.png)
N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
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Overview
Description
“N-(1,2,3-thiadiazol-4-ylcarbonyl)-N’-[3-(trifluoromethyl)phenyl]thiourea” is a chemical compound that contains a thiadiazole ring, a trifluoromethyl group, and a thiourea group. Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom. The trifluoromethyl group is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom. Thiourea is an organic compound that is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the trifluoromethyl group, and the thiourea group. The electronic and steric effects of these groups would likely influence the chemical behavior of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiadiazole, trifluoromethyl, and thiourea groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and reactivity .Scientific Research Applications
Antibacterial Activity
The compound has been found to exhibit significant antibacterial activity . It has been shown to be effective against antibiotic-resistant Gram-positive bacteria . This makes it a potential candidate for the development of new antibacterial drugs.
Antifungal Activity
In addition to its antibacterial properties, the compound also shows antifungal activity . It has been found to be effective against various types of fungi, making it a potential antifungal agent .
Biofilm Prevention
The compound has been found to prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . Biofilms are a major problem in medical settings as they can lead to persistent infections.
Biofilm Eradication
Not only does the compound prevent the formation of biofilms, but it also effectively eradicates preformed biofilms . This is particularly important in the treatment of chronic infections.
Low Toxicity
The compound has shown low toxicity to cultured human embryonic kidney cells . This suggests that it could be a safer alternative to some existing antimicrobial agents.
Potential Use in Agriculture
Given its antimicrobial properties, the compound could potentially be used in agriculture to protect crops from bacterial and fungal pathogens .
Mechanism of Action
Target of Action
The primary target of N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide is the NF-κB signaling pathway , a validated oncological target . This pathway is known to be a key regulator of immune response, cell proliferation, cell death, and inflammation .
Mode of Action
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide acts as a nanomolar inhibitor of the NF-κB pathway . It was found to be inactive in human ikkβ enzyme assays
Biochemical Pathways
The compound affects the NF-κB signaling pathway , which is involved in the regulation of immune response, cell proliferation, cell death, and inflammation . Constitutive activation of this pathway has been found in a variety of malignancies, leading to uncontrolled apoptosis, cell cycle deregulation, and metastatic growth .
Result of Action
The inhibition of the NF-κB pathway by N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide can potentially lead to the suppression of immune response, cell proliferation, and inflammation, and the induction of cell death . These effects could be beneficial in the treatment of conditions characterized by overactive NF-κB signaling, such as certain types of cancer .
Future Directions
properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4OS2/c12-11(13,14)6-2-1-3-7(4-6)15-10(20)16-9(19)8-5-21-18-17-8/h1-5H,(H2,15,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOSSUVDJFJWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CSN=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea |
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